Heliotrine N-oxide
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Overview
Description
Heliotrine n-oxide is a citraconoyl group.
Mechanism of Action
Target of Action
Heliotrine N-oxide, also known as [(7S,8S)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate, primarily targets DNA . It leads to the formation of pyrrolic DNA adducts , which are segments of DNA bound to a cancer-causing chemical .
Mode of Action
The compound interacts with DNA to form pyrrolic DNA adducts . This process could be the start of a cancerous cell, or carcinogenesis . The formation of these adducts is a potential initiation of pyrrolizidine alkaloid-induced liver tumors in vivo .
Biochemical Pathways
This compound affects the biochemical pathways involved in DNA replication and repair . The formation of pyrrolic DNA adducts can disrupt these pathways, potentially leading to mutations and the initiation of tumor growth .
Pharmacokinetics
It’s known that pyrrolizidine alkaloids, the class of compounds to which this compound belongs, can produce significant toxicity in mammals when administered in single oral doses .
Result of Action
The primary molecular and cellular effect of this compound’s action is the formation of pyrrolic DNA adducts . This can lead to DNA damage, potentially initiating the development of liver tumors .
Properties
CAS No. |
6209-65-0 |
---|---|
Molecular Formula |
C16H27NO6 |
Molecular Weight |
329.39 g/mol |
IUPAC Name |
[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C16H27NO6/c1-10(2)16(20,11(3)22-4)15(19)23-9-12-5-7-17(21)8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16?,17?/m1/s1 |
InChI Key |
QSTHEUSPIBEICI-YGYDXHTPSA-N |
Isomeric SMILES |
C[C@H](C(C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)OC |
SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Canonical SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Synonyms |
(2S)-2-Hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic Acid [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl Ester; _x000B_[1S-[1α,7[R*(S*)],7aα]]-2-Hydroxy-2-(1-methoxyethyl)-3-methylbutanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of Heliotrine N-oxide?
A1: this compound is a pyrrolizidine alkaloid (PA) primarily found in plants belonging to the genus Heliotropium within the Boraginaceae family. Several studies have isolated this compound from various Heliotropium species, including Heliotropium transoxanum [], Heliotropium ramosissimum [], and Heliotropium europaeum [, ].
Q2: Why are researchers interested in studying this compound?
A2: this compound has garnered scientific interest due to its potential antitumor activity [, ]. Early studies suggest that, unlike other pyrrolizidine alkaloids, this compound might not require conversion to its free base form (heliotrine) to exert antitumor effects [].
Q3: How can researchers quantify this compound in biological samples?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) has proven effective in quantifying this compound in biological samples like blood and urine [, ]. This method involves derivatizing this compound, often using trimethylsilylation, to enhance its volatility and detectability [, ]. this compound can form two distinct trimethylsilyl derivatives, offering flexibility in analytical methods [, ].
Q4: Is this compound used as an internal standard in analytical chemistry?
A4: Yes, this compound serves as an internal standard for quantifying other pyrrolizidine alkaloids, such as indicine N-oxide, in biological samples [, ]. Its similar chemical structure and derivatization behavior to indicine N-oxide make it a suitable internal standard for accurate and precise measurements [, ].
Q5: Beyond its potential medicinal uses, has this compound been implicated in any other biological processes?
A5: Research has revealed that the Arctiid moth, Creatonotos transiens, can metabolize ingested 7S-heliotrine into 7R-heliotrine N-oxide []. This metabolic conversion is particularly intriguing because 7R-heliotrine is believed to be a direct precursor to the pheromone R(-)-hydroxydanaidal in this moth species [].
Q6: What is the significance of quantifying this compound in honey?
A6: The presence of this compound in honey raises concerns due to the potential toxicity of pyrrolizidine alkaloids to humans []. Studies have detected this compound, albeit in low concentrations, in honey samples, primarily originating from Echium species, which are known to produce pyrrolizidine alkaloids []. This finding underscores the importance of monitoring pyrrolizidine alkaloid levels in food products to ensure consumer safety [].
Q7: How do researchers assess the potential risks associated with exposure to this compound and other pyrrolizidine alkaloids?
A7: Risk assessment for this compound and other pyrrolizidine alkaloids often involves determining the alkaloid profile and concentration in plants []. For example, a study analyzed the pyrrolizidine alkaloid content in three Heliotropium species (H. europaeum, H. rotundifolium, and H. suaveolens) to assess their relative toxicity using interim relative potency (iREP) factors []. This approach considers structural features and toxicity data to evaluate the potential risks associated with exposure to these alkaloids [].
Q8: What are the implications of varying this compound levels in different plant parts?
A8: Research indicates that the distribution of this compound within a plant is not uniform. For instance, in the study examining three Heliotropium species, flowers generally contained higher concentrations of pyrrolizidine alkaloids, including this compound, compared to roots or leaves []. This variation emphasizes the need to consider the specific plant part when assessing potential risks associated with pyrrolizidine alkaloid exposure.
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